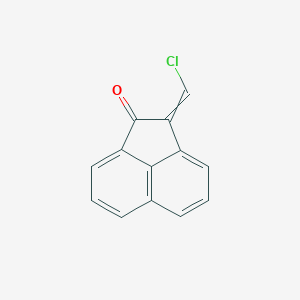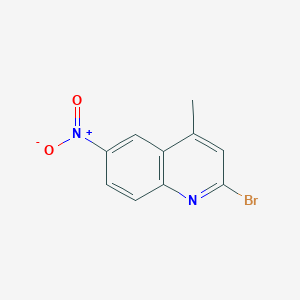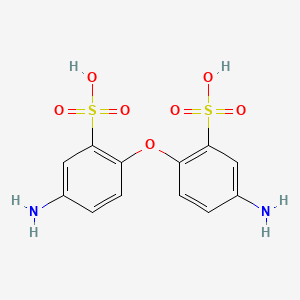
2,2'-Oxybis(5-aminobenzene-1-sulfonic acid)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Oxybis(5-aminobenzene-1-sulfonic acid) is an organic compound belonging to the class of benzenesulfonic acids and derivatives. It is characterized by the presence of two amino groups and two sulfonic acid groups attached to a benzene ring, linked by an oxygen atom. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Oxybis(5-aminobenzene-1-sulfonic acid) typically involves the reaction of 5-aminobenzene-1-sulfonic acid with an oxidizing agent. One common method is the use of ferric chloride (FeCl₃) as a binary oxidant and dopant in a solid-state condition at temperatures around 40-45°C for 24 hours . The yield of this reaction is approximately 46%.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Oxybis(5-aminobenzene-1-sulfonic acid) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonamide groups.
Substitution: The amino groups can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Ferric chloride (FeCl₃), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogenating agents, nitrating agents.
Major Products
Oxidation Products: Sulfonic acid derivatives.
Reduction Products: Sulfonamide derivatives.
Substitution Products: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
2,2’-Oxybis(5-aminobenzene-1-sulfonic acid) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,2’-Oxybis(5-aminobenzene-1-sulfonic acid) involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes, affecting metabolic pathways and cellular processes. For example, it may inhibit bacterial enzyme dihydropteroate synthetase, interfering with folic acid synthesis and exhibiting antimicrobial properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminobenzene-1-sulfonic acid:
4-Aminobenzenesulfonic acid:
Uniqueness
2,2’-Oxybis(5-aminobenzene-1-sulfonic acid) is unique due to its bis-structure, which provides distinct chemical properties and reactivity compared to its mono-analogues. The presence of two sulfonic acid groups linked by an oxygen atom enhances its solubility and reactivity, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
6375-06-0 |
|---|---|
Molekularformel |
C12H12N2O7S2 |
Molekulargewicht |
360.4 g/mol |
IUPAC-Name |
5-amino-2-(4-amino-2-sulfophenoxy)benzenesulfonic acid |
InChI |
InChI=1S/C12H12N2O7S2/c13-7-1-3-9(11(5-7)22(15,16)17)21-10-4-2-8(14)6-12(10)23(18,19)20/h1-6H,13-14H2,(H,15,16,17)(H,18,19,20) |
InChI-Schlüssel |
JFJRLANLSUSGAL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1N)S(=O)(=O)O)OC2=C(C=C(C=C2)N)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



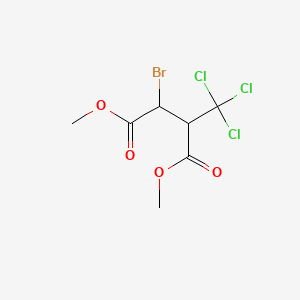
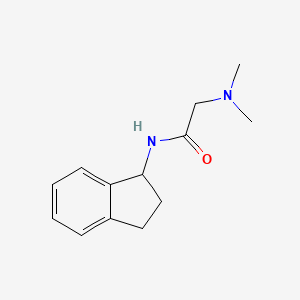
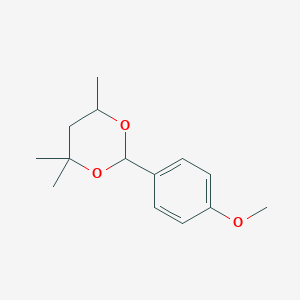
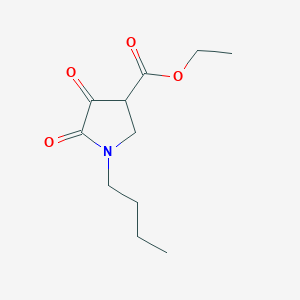
![S-[4-(dimethylcarbamoylsulfanyl)phenyl] N,N-dimethylcarbamothioate](/img/structure/B14725523.png)

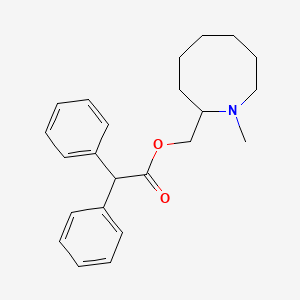
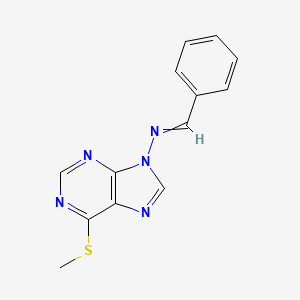
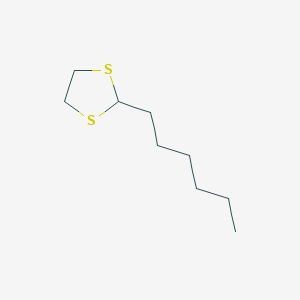
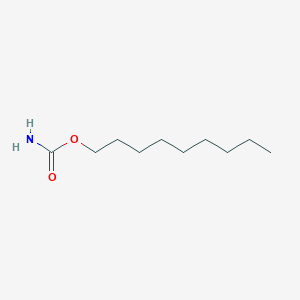
![3-Cyclohexyl-6-methyl-3,4-dihydro-2h-pyrimido[4,5-e][1,3]oxazin-8(5h)-one](/img/structure/B14725550.png)
